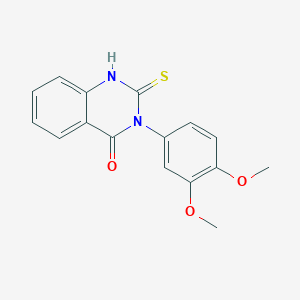

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as BCI-121, and it has shown promising results in various scientific studies.

Aplicaciones Científicas De Investigación

Applications of Redox Mediators in Environmental Remediation

Enzymatic approaches utilizing redox mediators have gained interest for the remediation and degradation of various organic pollutants in wastewater. Compounds with functionalities similar to the query compound have been explored for their potential to enhance the degradation efficiency of recalcitrant compounds by enzymatic means. This process involves several enzymes like laccases and peroxidases, in the presence of redox mediators, to transform these stubborn pollutants into less harmful substances (Husain & Husain, 2007).

Toxicity and Health Impacts of Cosmetic Additives

Research into the toxicity and health impacts of various chemical additives in cosmetics has highlighted concerns about their potential effects on human health. Studies have examined the risks associated with exposure to chemical additives, including urea derivatives, emphasizing the need for further research and regulation to protect public health (Bilal & Iqbal, 2019).

Urea Biosensors for Health Applications

Advances in biosensors for detecting urea concentration highlight the application of compounds with urea functionalities in health and environmental monitoring. These biosensors utilize various materials for enzyme immobilization and offer insights into the mechanisms of urea metabolism in medical and environmental contexts (Botewad et al., 2021).

Small Molecule Antagonists for Therapeutic Applications

The structure-activity relationships of small molecule antagonists, including urea derivatives, have been explored for the treatment of allergic diseases. These studies provide a foundation for developing new therapeutic agents based on the modulation of specific receptors or enzymes, demonstrating the potential for chemical compounds with functionalities similar to the query compound in drug development (Willems & IJzerman, 2009).

Asymmetric Catalysis in Chemical Synthesis

Research on ligands containing oxazoline rings, which share structural motifs with the query compound, underscores their role in asymmetric catalysis. These compounds facilitate a wide range of metal-catalyzed transformations, contributing to the synthesis of chiral molecules with potential applications in pharmaceuticals and agrochemicals (Hargaden & Guiry, 2009).

Mecanismo De Acción

Target of Action

The primary targets of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea It’s important to note that the compound’s effectiveness in a specific context, such as the treatment of resistant seizures, suggests that it may interact with neural pathways involved in seizures .

Mode of Action

The mode of action of This compound It is suggested that the compound interacts with specific neural pathways, which could be crucial for the development of targeted therapeutic interventions .

Biochemical Pathways

The specific biochemical pathways affected by This compound Given its potential role in treating resistant seizures, it may influence pathways related to neural signaling and seizure activity .

Result of Action

The molecular and cellular effects of This compound The compound has shown potential effectiveness in the treatment of resistant seizures, suggesting it may have significant effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not provided in the search results

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea involves the condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with 4-chlorophenyl isocyanate, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) and 1,3-diphenylurea to form the final product.", "Starting Materials": [ "3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one", "4-chlorophenyl isocyanate", "N,N'-diisopropylcarbodiimide (DIC)", "1,3-diphenylurea" ], "Reaction": [ "Step 1: Condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with 4-chlorophenyl isocyanate in the presence of a suitable solvent and a catalyst such as triethylamine or pyridine to form the intermediate (E)-1-(3-butyl-2-isocyanato-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea.", "Step 2: Addition of N,N'-diisopropylcarbodiimide (DIC) to the intermediate to activate the isocyanate group and facilitate the addition of 1,3-diphenylurea.", "Step 3: Addition of 1,3-diphenylurea to the activated intermediate to form the final product (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea." ] } | |

Número CAS |

941946-02-7 |

Fórmula molecular |

C19H19ClN4O2 |

Peso molecular |

370.84 |

Nombre IUPAC |

1-(3-butyl-2-oxoquinazolin-4-yl)-3-(4-chlorophenyl)urea |

InChI |

InChI=1S/C19H19ClN4O2/c1-2-3-12-24-17(15-6-4-5-7-16(15)22-19(24)26)23-18(25)21-14-10-8-13(20)9-11-14/h4-11H,2-3,12H2,1H3,(H2,21,23,25) |

Clave InChI |

MHCDKECLLRHGSX-HAVVHWLPSA-N |

SMILES |

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2582932.png)

![(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2582933.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2582944.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2582946.png)

![N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2582947.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one](/img/structure/B2582950.png)

![1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2582952.png)

![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2582953.png)